2-Methyl-2-(propylamino)propanenitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propylamino)propanenitrile typically involves the reaction of 2-methylpropanenitrile with propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Methyl-2-(propylamino)propanenitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl cyanide
- Isobutyronitrile
- 2-cyanopropane
- Dimethylacetonitrile
- 2-methylpropionitrile
- Propanenitrile, 2-methyl-
Uniqueness
2-Methyl-2-(propylamino)propanenitrile is unique due to its specific structural features and reactivity. Its propylamino group provides distinct chemical properties that differentiate it from other similar compounds .
Biological Activity
2-Methyl-2-(propylamino)propanenitrile, also known by its CAS number 23441-00-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : 126.20 g/mol
The compound features a nitrile functional group, which is significant for its biological activity. The presence of the propylamino group suggests potential interactions with biological targets, particularly in pharmacology.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Studies have shown that compounds with similar structures can influence neurotransmitter systems associated with mood regulation. The propylamino moiety is hypothesized to interact with serotonin and norepinephrine receptors, suggesting potential antidepressant effects.
- CNS Stimulant Effects : The compound may act as a central nervous system (CNS) stimulant. Similar compounds have been documented to enhance alertness and cognitive function by modulating dopaminergic pathways.
- Analgesic Properties : Preliminary data suggest that this compound may possess analgesic properties, potentially through modulation of pain pathways in the nervous system.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to involve:
- Receptor Modulation : Interaction with adrenergic and serotonergic receptors.
- Neurotransmitter Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, researchers administered this compound to evaluate its antidepressant effects. The results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.
Case Study 2: CNS Stimulation
Another study focused on the CNS stimulant properties of the compound. Subjects receiving varying doses showed increased locomotor activity and enhanced cognitive performance in maze tests, indicating a stimulatory effect on the CNS.
Summary of Findings
Study Focus | Result | |
---|---|---|
Antidepressant Activity | Reduced depressive behaviors in models | Potential antidepressant candidate |
CNS Stimulation | Increased locomotor activity | Suggests CNS stimulant properties |
Properties
IUPAC Name |
2-methyl-2-(propylamino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-4-5-9-7(2,3)6-8/h9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHLFBASZRNXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508128 | |
Record name | 2-Methyl-2-(propylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23441-00-1 | |
Record name | 2-Methyl-2-(propylamino)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(propylamino)propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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